![molecular formula C11H12ClNO2 B1599541 3-Chloro-4-morpholinobenzaldehyde CAS No. 886500-23-8](/img/structure/B1599541.png)
3-Chloro-4-morpholinobenzaldehyde
Overview
Description
3-Chloro-4-morpholinobenzaldehyde (CMBA) is a chemical compound that is widely used in various scientific research applications. It is a derivative of benzaldehyde, which is a common aldehyde found in nature. CMBA is a versatile compound, with many different uses in the laboratory and in industry. It is a colorless, water-soluble solid with a sweet, pungent odor.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Antitumor Compounds : Compounds utilizing morpholine derivatives, like 3-chloro-4-morpholinobenzaldehyde, have been synthesized and evaluated for their antitumor activities. For instance, a study synthesized a compound with inhibitory effects against cancer cell lines A549 and BGC-823 (X. Ji et al., 2018).
Crystal Structure Analysis : In various studies, the crystal structures of morpholine derivatives have been determined to understand their conformation and stability, essential for their application in synthesizing biologically active compounds (L. Mazur, M. Pitucha, Z. Rzączyńska, 2007).
Pharmaceutical Applications
- Antidepressant Synthesis : Morpholine derivatives, including those related to 3-chloro-4-morpholinobenzaldehyde, have been used in the synthesis of antidepressants. One such study discusses the synthesis of an original antidepressant involving morpholine (N. S. Donskaya et al., 2004).
Chemical and Physical Properties
Investigation of Molecular Structure : Detailed analyses of the molecular structure and vibrational spectra of morpholine derivatives provide insights into their physical and chemical properties. This information is crucial for their application in various scientific fields (A. Aydin et al., 2015).
Dielectric Properties : The study of dielectric properties of compounds with flexible ammonium moieties, including morpholine derivatives, reveals their potential in various applications, including electronics and material science (Hui‐Ting Wang et al., 2015).
properties
IUPAC Name |
3-chloro-4-morpholin-4-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYGMNZNDICVPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428091 | |
Record name | 3-Chloro-4-morpholinobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-morpholinobenzaldehyde | |
CAS RN |
886500-23-8 | |
Record name | 3-Chloro-4-morpholinobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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